2-Chlorobiphenyl

描述

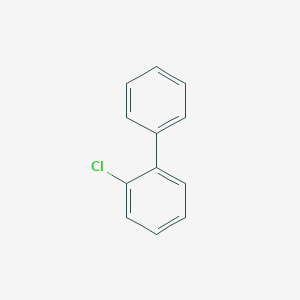

Structure

3D Structure

属性

IUPAC Name |

1-chloro-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXBNTIAOJWAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040298 | |

| Record name | 2-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-60-7, 27323-18-8 | |

| Record name | 2-Chlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monochlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E08SP4D3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chlorobiphenyl CAS number and properties

An In-depth Technical Guide to 2-Chlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (PCB-1), including its chemical identifiers, physicochemical properties, toxicological data, and relevant experimental protocols. This compound is a monochlorinated biphenyl (B1667301), one of 209 possible polychlorinated biphenyl (PCB) congeners.[1][2] Due to the persistence and toxicity of PCBs, understanding the properties and analytical methods for individual congeners like this compound is critical for environmental and toxicological research.[3]

Chemical Identifiers and Synonyms

This compound is registered under CAS number 2051-60-7.[4][5] It is also known by several synonyms, which are useful to recognize in literature and databases.

| Identifier | Value |

| CAS Number | 2051-60-7[4][5][6] |

| Molecular Formula | C₁₂H₉Cl[4][5][6] |

| Molecular Weight | 188.65 g/mol [1][5] |

| IUPAC Name | 1-Chloro-2-phenylbenzene[1] |

| Synonyms | o-Chlorobiphenyl, 2-Chloro-1,1'-biphenyl, PCB 1, BZ# 1[4][5][6] |

| EC Number | 218-125-6[4][6] |

| UNII | 2E08SP4D3P[5][6] |

Physicochemical Properties

This compound is a colorless to pale yellow solid or oily liquid at room temperature.[4] Its properties, such as low water solubility and high lipophilicity, contribute to its environmental persistence and bioaccumulation.[3]

| Property | Value |

| Melting Point | 32-34 °C[5][6] |

| Boiling Point | 274 °C[5][6][7] |

| Density | 1.1499 g/cm³ at 32.5 °C[5][6] |

| Water Solubility | 1.9 - 7.8 mg/L at 25 °C[4][5] |

| Vapor Pressure | 0.00928 mmHg at 25 °C[7] |

| Flash Point | 115.9 °C[7] |

| LogP (XLogP3) | 4.45 - 4.5[1][6] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents.[5][7] |

Toxicology and Safety Information

This compound is classified as a hazardous substance, posing risks to human health and the environment.[4] It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[7][8]

| Parameter | Data |

| GHS Hazard Statements | H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects.[5] |

| GHS Signal Word | Warning[5] |

| Hazard Codes | Xi (Irritant), N (Dangerous for the environment)[5] |

| Risk Statements | R33: Danger of cumulative effects. R50/53: Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[5][7] |

| Acute Toxicity | Oral-mammalian LDL0: 2500 mg/kg[7] |

| Personal Protective Equipment | Safety glasses, protective gloves (impervious), and laboratory coat. Use in a well-ventilated area or under a fume hood.[9] |

| First Aid: Skin Contact | Immediately wash with water and soap and rinse thoroughly.[10] |

| First Aid: Eye Contact | Rinse opened eye for several minutes under running water.[10] |

| First Aid: Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[11][12] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][8] |

Experimental Protocols

The analysis of this compound in environmental and biological matrices is commonly performed using gas chromatography. EPA Method 8082A is a standard procedure for determining the concentrations of PCBs as Aroclors or as individual congeners.[13]

Protocol: Analysis of this compound by EPA Method 8082A

This protocol provides a general workflow. Laboratories should develop their own detailed standard operating procedures (SOPs) based on this framework.[13]

-

Sample Extraction :

-

Aqueous Samples: Use separatory funnel liquid-liquid extraction (Method 3510) or continuous liquid-liquid extraction (Method 3520).

-

Solid Samples (Soil, Sediment): Use Soxhlet extraction (Method 3540) or pressurized fluid extraction (Method 3545).

-

Solvents: Typically a mixture of hexane (B92381) and acetone (B3395972) or other suitable solvents. The final extract must be exchanged into hexane or isooctane.[13]

-

-

Extract Cleanup :

-

To remove interfering compounds, extracts must be cleaned up prior to GC analysis.

-

Sulfur Removal (Method 3660): Use copper powder or mercury to remove sulfur from sediment/soil extracts.

-

Adsorption Chromatography (Method 3620): Use a florisil (B1214189) column to separate PCBs from other interfering compounds like pesticides.

-

-

Instrumental Analysis :

-

Technique : Gas Chromatography with an Electron Capture Detector (GC-ECD) or Electrolytic Conductivity Detector (GC-ELCD).[13]

-

Column : A narrow- or wide-bore fused-silica capillary column is used. A dual-column system is often employed for confirmation.[13]

-

Calibration : Prepare calibration standards using a certified solution of this compound (PCB 1). When analyzing for Aroclors, standards for the relevant Aroclor mixtures (e.g., 1016, 1242, 1254) are used.[13][14]

-

Injection : Inject a 1-2 µL aliquot of the cleaned-up extract into the GC system.[13]

-

-

Quantification :

-

Identify this compound in the sample chromatogram by comparing its retention time to that of the calibration standard.

-

Quantify the concentration by comparing the peak area or height from the sample to the calibration curve.

-

Caption: Workflow for the analysis of this compound using EPA Method 8082A.

Biological Activity and Signaling Pathways

Polychlorinated biphenyls, particularly the coplanar or "dioxin-like" congeners, are known to exert their toxic effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR).[3] While this compound (a mono-ortho PCB) has a less rigid structure than coplanar PCBs, it can still contribute to the overall toxic burden. The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in metabolism, including cytochrome P450 enzymes like CYP1A1.

Upon entering the cell, the PCB congener binds to the AhR complex in the cytoplasm, causing the release of chaperone proteins and the translocation of the complex into the nucleus. In the nucleus, the AhR-ligand complex dimerizes with the AhR Nuclear Translocator (ARNT) protein. This new complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter region of target genes, initiating their transcription. The resulting proteins, such as CYP1A1, are involved in metabolizing foreign compounds but can also lead to the production of reactive oxygen species and downstream toxic effects.

Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Classification and Environmental Context

This compound is a single member of a large class of compounds that have significant environmental and health implications. Understanding its place within this classification is key to contextualizing research findings.

Caption: Classification of this compound and its environmental context.

References

- 1. This compound | C12H9Cl | CID 249266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. esslabshop.com [esslabshop.com]

- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. This compound | 2051-60-7 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound [chembk.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. agilent.com [agilent.com]

- 11. accustandard.com [accustandard.com]

- 12. accustandard.com [accustandard.com]

- 13. epa.gov [epa.gov]

- 14. cdc.gov [cdc.gov]

An In-depth Technical Guide to 2-Chlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chlorobiphenyl, including its chemical identity, physicochemical properties, relevant experimental protocols for its synthesis and analysis, and its metabolic pathway.

IUPAC Name and Chemical Structure

This compound is a synthetic organochloride compound belonging to the class of polychlorinated biphenyls (PCBs).[1] It consists of a biphenyl (B1667301) molecule where a single chlorine atom is attached at the ortho (2) position of one of the phenyl rings.[1]

The structure consists of two phenyl rings linked by a single carbon-carbon bond, with a chlorine atom substituted on one of the rings at the C2 position.

Physicochemical and Toxicological Data

The properties of this compound are summarized in the table below. This data is essential for understanding its environmental fate, designing analytical methods, and assessing its toxicological profile.

| Property | Value | Reference |

| Molecular Weight | 188.65 g/mol | [1][5] |

| Appearance | White to pale yellow powder or viscous oily liquid | [1][5][6] |

| Melting Point | 32-34 °C | [6][7] |

| Boiling Point | 274 °C | [5][7] |

| Density | 1.15 g/cm³ at 32.5 °C | [5][7] |

| Water Solubility | 7.8 mg/L at 25 °C | [5][7] |

| Vapor Pressure | 4.06 x 10⁻³ mm Hg at 25 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | >4.5 | [1][4] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, crucial for researchers in organic chemistry and environmental science.

The synthesis of unsymmetrical biphenyls like this compound can be achieved through several cross-coupling reactions. The Suzuki and Gomberg-Bachmann reactions are common approaches.

Protocol: Synthesis via Suzuki Coupling

The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed reaction for creating carbon-carbon bonds between an organoboron compound and an organic halide.[8][9]

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., Argon), combine 2-chlorophenylboronic acid (1.0 equivalent), 1-bromobenzene (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene (B28343) or dioxane) and an aqueous solution.

-

Reaction Conditions: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine to remove the base and inorganic byproducts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to yield pure this compound.

The analysis of PCBs in environmental and biological samples is critical for monitoring and risk assessment. EPA methods 1668 and 8004 provide robust protocols for this purpose.[10][11]

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Extraction:

-

Perform a solvent extraction using a non-polar solvent like hexane (B92381) or a hexane/acetone mixture. Techniques such as Soxhlet extraction for solids or liquid-liquid extraction for aqueous samples are common.[11][12]

-

Spike the sample with isotopically labeled internal standards before extraction to quantify recovery.

-

-

Cleanup: The crude extract often contains interfering compounds. Use cleanup techniques such as sulfuric acid washing or column chromatography (e.g., silica gel or Florisil) to remove these interferences.

-

Concentration: Concentrate the cleaned extract to a small, precise volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Inject a small aliquot (e.g., 1-2 µL) of the final extract into a gas chromatograph equipped with a mass spectrometer detector.[11]

-

Use a capillary column (e.g., DB-5) suitable for separating PCB congeners.[12]

-

The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for this compound.

-

-

Quantification: Identify and quantify this compound by comparing its retention time and mass spectrum to that of a certified reference standard.[11]

Visualized Pathways and Workflows

Diagrams created with Graphviz are provided below to illustrate key processes involving this compound.

The metabolism of PCBs is a critical factor in their toxicity and persistence. It is primarily mediated by the cytochrome P-450 enzyme system in the liver.

Caption: Metabolic transformation of this compound in biological systems.

This diagram outlines the logical sequence of steps for the quantitative analysis of this compound in a sample matrix.

Caption: Workflow for the analytical determination of this compound.

References

- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]

- 5. mycollegevcampus.com [mycollegevcampus.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [iro.uiowa.edu]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Chlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biochemical properties of 2-Chlorobiphenyl (PCB-1). As a monochlorinated biphenyl (B1667301) congener, it serves as a crucial model compound for studying the environmental fate, metabolism, and toxicity of polychlorinated biphenyls (PCBs).[1] This document consolidates key data, outlines experimental methodologies, and illustrates relevant chemical and metabolic pathways to support advanced research and development.

Chemical Identity and Physical Properties

This compound is an aromatic organic compound consisting of two phenyl rings linked by a single bond, with one chlorine atom substituted at the ortho-position of one ring.[1] Its structural formula is C₁₂H₉Cl.[1][2] This ortho-substitution creates steric hindrance that influences its molecular configuration and physicochemical behavior.[1]

Identifiers and General Properties

| Property | Value | Source(s) |

| CAS Number | 2051-60-7 | [2][3][4][5][6] |

| Molecular Formula | C₁₂H₉Cl | [2][5][6][7] |

| Molecular Weight | 188.65 g/mol | [2][7] |

| IUPAC Name | 1-chloro-2-phenylbenzene | [7] |

| Synonyms | o-Chlorobiphenyl, PCB 1 | [4][6][7] |

| Appearance | Colorless to pale yellow liquid or solid | [1][3][4] |

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. Discrepancies in reported values may arise from different experimental conditions.

| Property | Value | Source(s) |

| Melting Point | 10 °C | [1] |

| 32-34 °C | [2][3][5][8][9] | |

| Boiling Point | ~254 °C | [1] |

| 273 °C | [10] | |

| 274 °C | [2][3][5][8][9] | |

| Density | ~1.14 g/cm³ | [1] |

| 1.131 g/cm³ | [5][8] | |

| 1.1499 g/cm³ (at 32.5 °C) | [2][3][8][9] | |

| Vapor Pressure | 0.00928 mmHg (at 25 °C) | [5][8] |

| Water Solubility | 7.8 mg/L (at 25 °C) | [3][8][9] |

| LogP (Octanol/Water) | 4.53 | [6][10] |

| Flash Point | 115.9 °C | [5][8] |

| Refractive Index | 1.5830 (estimate) | [2][3][5][9] |

| Stability | Stable; incompatible with strong oxidizing agents. | [2][3][4][8][9] |

Solubility

This compound is sparingly soluble in water but demonstrates good solubility in various organic solvents.[1][11]

| Solvent | Solubility | Source(s) |

| Water | 7.8 mg/L (at 25 °C) | [3][8][9] |

| Organic Solvents | Soluble | [1][11] |

| Chloroform | Sparingly Soluble | [3] |

| DMSO | Sparingly Soluble | [3] |

| Methanol (B129727) | Slightly Soluble | [3] |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of this compound.

| Technique | Data Highlights | Source(s) |

| ¹H NMR | (300 MHz, CDCl₃) δ (ppm): 7.22-7.49 (m, 9H, aromatic) | [7][12] |

| ¹³C NMR | (100.41 MHz, CDCl₃) δ (ppm): 126.39, 127.19, 127.64, 128.10, 129.05, 129.54, 130.96, 132.14, 139.02, 140.15 | [7] |

| Mass Spectrometry | Molecular Ion (M+): Strong signal expected at m/z ≈ 188. | [7] |

| Infrared (IR) | Absorption wavelengths are in the 1200-300 cm⁻¹ range. | [7] |

| UV Spectroscopy | Maxima at 197-222, 214-265, and 267-302 nm. | [7] |

Chemical Synthesis and Reactivity

This compound can be synthesized via several methods and participates in a range of chemical reactions.

Synthesis Methods

Common synthetic routes include the Gomberg-Bachmann reaction and the Suzuki coupling reaction.[1] The Suzuki coupling is often preferred for its milder conditions and higher yields.[1]

Caption: Suzuki Coupling workflow for this compound synthesis.

Chemical Reactions

-

Nucleophilic Substitution : The chlorine atom can be displaced by nucleophiles, such as in hydrolysis or aminolysis reactions, to form various derivatives.[1]

-

Electrophilic Aromatic Substitution : The biphenyl ring system can undergo further substitution by electrophiles.[1]

-

Photocatalytic Degradation : Studies have shown that this compound can be degraded using catalysts like zinc oxide under UV light, a process relevant for environmental remediation.[1]

-

Dechlorination : The compound can be dechlorinated under various conditions, including via palladized iron nanoparticles, which is a key process in treating PCB contamination.[13]

Pharmacology and Biochemistry

Due to its lipophilic nature, this compound can bioaccumulate in the fatty tissues of organisms.[1] Its metabolism is a critical area of study for understanding the toxicology of PCBs.

Metabolic Pathways

In biological systems, this compound is metabolized by the microsomal monooxygenase system, primarily catalyzed by cytochrome P-450 enzymes.[7][14] This process introduces hydroxyl groups, increasing the polarity of the compound to facilitate excretion.[7] The primary metabolites are hydroxylated products.[7][14] Studies with rat liver microsomes show that all monochlorobiphenyls yield a 4'-monohydroxy derivative as the major metabolite.[14]

Caption: Cytochrome P-450 mediated metabolism of this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. The following sections outline the methodologies for key experiments related to this compound.

Synthesis via Suzuki Coupling

The Suzuki coupling reaction provides a reliable method for synthesizing this compound.[1]

-

Objective : To synthesize this compound by forming a C-C bond between an aryl halide and an aryl boronic acid.

-

Reactants :

-

Aryl Halide: e.g., 1-bromo-2-chlorobenzene (B145985) or 1-iodo-2-chlorobenzene.

-

Aryl Boronic Acid: Phenylboronic acid.

-

-

Catalyst : A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is typically used.

-

Base : An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic acid.

-

Solvent System : A two-phase solvent system is common, such as toluene and water, to dissolve both the organic reactants and the inorganic base.

-

General Procedure :

-

The aryl halide, aryl boronic acid, palladium catalyst, and solvent are combined in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

The aqueous base is added, and the mixture is heated with vigorous stirring for several hours until the reaction is complete (monitored by TLC or GC).

-

Upon cooling, the organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica (B1680970) gel, to yield pure this compound.

-

Analysis by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of this compound.[6]

-

Objective : To separate and quantify this compound from a sample matrix.

-

Principle : Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a nonpolar compound, will have a strong affinity for the nonpolar stationary phase and will be eluted by a sufficiently nonpolar mobile phase.

-

Stationary Phase : A C18 (octadecylsilyl) column is commonly used.

-

Mobile Phase : A mixture of an organic solvent like acetonitrile (B52724) (MeCN) or methanol and water is used.[6] An acidic modifier such as phosphoric acid or formic acid may be added to improve peak shape.[6]

-

General Procedure :

-

A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile).

-

The HPLC system is equilibrated with the chosen mobile phase composition (e.g., 80:20 MeCN:Water) at a constant flow rate.

-

A known volume of the sample is injected onto the column.

-

Detection is typically performed using a UV detector, monitoring at a wavelength where this compound absorbs strongly (e.g., ~254 nm).

-

The retention time of the peak is compared to that of a known standard for identification. Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.

-

In Vitro Metabolism Assay

To study the metabolic fate of this compound, an in vitro assay using liver microsomes can be performed.[14]

-

Objective : To identify metabolites of this compound produced by cytochrome P-450 enzymes.

-

Biological Matrix : Liver microsomes (e.g., from rat or human) which are rich in cytochrome P-450 enzymes.

-

Cofactors : An NADPH-generating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is required to support the catalytic activity of P-450 enzymes.

-

General Procedure :

-

This compound (substrate) is dissolved in a suitable solvent (e.g., DMSO) and added to a reaction buffer containing liver microsomes.

-

The reaction is initiated by adding the NADPH-generating system.

-

The mixture is incubated at 37 °C for a specified time (e.g., 60 minutes).

-

The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

The sample is centrifuged, and the supernatant, containing the parent compound and its metabolites, is collected.

-

The supernatant is analyzed by a sensitive analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to identify and quantify the metabolites formed. Control incubations without the NADPH-generating system are run to ensure the observed products are from enzymatic metabolism.[14]

-

References

- 1. Buy this compound (EVT-316171) | 2051-60-7 [evitachem.com]

- 2. 2051-60-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound | C12H9Cl | CID 249266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. This compound [stenutz.eu]

- 11. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 12. This compound(2051-60-7) 1H NMR spectrum [chemicalbook.com]

- 13. Effect of reaction environments on the reactivity of PCB (this compound) over activated carbon impregnated with palladized iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of monochlorobiphenyls by hepatic microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Chlorobiphenyl via Suzuki Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in the formation of carbon-carbon bonds. This technical guide provides an in-depth overview of the synthesis of 2-chlorobiphenyl, a significant biphenyl (B1667301) derivative, via this powerful catalytic method. The synthesis of polychlorinated biphenyls (PCBs) and their derivatives is of interest for both toxicological studies and as intermediates in the synthesis of various organic compounds. The Suzuki coupling offers a selective and high-yielding alternative to traditional methods.[1] This document outlines optimized reaction conditions, detailed experimental protocols, and a mechanistic overview to aid researchers in the successful synthesis of this compound.

Data Presentation: Reaction Parameter Optimization

The yield of this compound in a Suzuki coupling is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for the synthesis of chlorinated biphenyls, providing a comparative view of how these components influence the reaction outcome. The synthesis of this compound can be approached by coupling either 2-chlorophenylboronic acid with a suitable aryl halide or a phenylboronic acid with a 2-chloro-substituted aryl halide. Given the lower reactivity of aryl chlorides, the choice of a more reactive coupling partner, such as an aryl iodide or bromide, is often preferred.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 1-Iodo-2-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | Na₂CO₃ (2) | Toluene (B28343)/EtOH/H₂O | 100 | 12 | >95 | [1] |

| 2 | Chlorobenzene | 2-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 18 | High | [2] |

| 3 | 1-Bromo-2-chlorobenzene | Phenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | ~90 | |

| 4 | o-Chloronitrobenzene | 4-Chlorophenylboronic acid | Pd(PPh₃)₂Cl₂ (0.05-1.5) | - | K₂CO₃, NaOH, or t-BuOK (1-4) | Toluene or Chloroform | Reflux | 6 | 62-78 | [3] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Suzuki coupling of 1-iodo-2-chlorobenzene and phenylboronic acid. This route is often favored due to the higher reactivity of the carbon-iodine bond, which allows for more facile oxidative addition to the palladium catalyst.

Materials:

-

1-Iodo-2-chlorobenzene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 1-iodo-2-chlorobenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

-

Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford this compound as the final product.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis of this compound via Suzuki coupling.

Caption: Experimental workflow for the synthesis of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide - Google Patents [patents.google.com]

Environmental Fate and Transport of 2-Chlorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 2-chlorobiphenyl (PCB-1), a monochlorinated biphenyl (B1667301) congener. Understanding the behavior of this compound in the environment is critical for assessing its potential risks, developing remediation strategies, and informing regulatory decisions. This document summarizes key physicochemical properties, degradation pathways, and mobility characteristics, supported by detailed experimental protocols and visual representations of core processes.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its physicochemical properties. These characteristics influence its partitioning between air, water, soil, and biota. A summary of these properties is presented in Table 1. The high octanol-water partition coefficient (log K_ow) and soil organic carbon-water (B12546825) partition coefficient (log K_oc) indicate a strong tendency to sorb to organic matter in soil and sediment, limiting its mobility in aqueous systems. Its moderate vapor pressure and Henry's Law constant suggest that volatilization can be a significant transport mechanism from water and moist soil surfaces.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉Cl | --INVALID-LINK-- |

| Molecular Weight | 188.65 g/mol | --INVALID-LINK-- |

| Water Solubility | 1.45 - 7.8 mg/L at 25°C | --INVALID-LINK--, --INVALID-LINK-- |

| Vapor Pressure | 4.06 x 10⁻³ mmHg at 25°C | --INVALID-LINK-- |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.3 - 4.54 | --INVALID-LINK-- |

| Log K_oc_ (Soil Organic Carbon-Water Partition Coefficient) | 3.92 (estimated) | --INVALID-LINK-- |

| Henry's Law Constant | 6.9 x 10⁻⁴ atm·m³/mol (estimated) | --INVALID-LINK-- |

| Bioconcentration Factor (BCF) | Log BCF range: 2.95 (carp) - 4.63 (goldfish) | --INVALID-LINK-- |

Environmental Fate and Degradation

This compound is subject to various transformation processes in the environment, including abiotic and biotic degradation. These processes are crucial in determining its persistence and the formation of potentially harmful metabolites.

Abiotic Degradation: Photolysis

Photolysis, or degradation by light, is a potential abiotic fate pathway for this compound in the atmosphere and surface waters. In the atmosphere, it can be degraded by photochemically-produced hydroxyl (OH) radicals, with an estimated half-life of approximately 4.6 days.[1] While PCBs are generally resistant to hydrolysis, photolysis can occur, especially in the presence of photosensitizers. The primary photoreaction for chlorobiphenyls in organic solvents is reductive dechlorination.

Biotic Degradation

Microbial degradation is a significant pathway for the transformation of this compound in soil and sediment. Both aerobic and anaerobic processes have been identified.

Under aerobic (oxygen-present) conditions, bacteria can degrade this compound through an oxidative pathway. The process is typically initiated by a dioxygenase enzyme, which attacks the biphenyl structure. This leads to ring cleavage and subsequent mineralization. The aerobic degradation of PCBs is a key area of research for bioremediation strategies.[2][3][4]

In anoxic environments like deep sediments, this compound can undergo anaerobic reductive dechlorination.[1] This process involves the removal of chlorine atoms from the biphenyl rings, leaving the carbon structure intact. This typically results in the formation of biphenyl, which can then be degraded aerobically if conditions change. This sequential anaerobic-aerobic process can be an effective remediation strategy.

Environmental Transport

The movement of this compound through the environment is governed by its partitioning behavior.

-

Soil and Sediment: Due to its high K_oc value, this compound strongly adsorbs to the organic fraction of soil and sediment.[2] This sorption reduces its availability in the aqueous phase and limits its potential for leaching into groundwater. However, it can be transported along with eroded soil particles.

-

Water: In aquatic systems, this compound will partition to suspended solids and sediment. Volatilization from the water surface to the atmosphere is also a significant transport process.

-

Air: In the atmosphere, this compound is expected to exist primarily in the vapor phase.[1] It can undergo long-range atmospheric transport before being removed through wet or dry deposition.

Experimental Protocols

Standardized methods are essential for reliably determining the environmental fate parameters of chemicals. The following sections outline key experimental protocols.

Protocol for Determining Soil Adsorption/Desorption (based on OECD Guideline 106)

This protocol determines the adsorption and desorption coefficients (K_d, K_oc) of this compound in soil using a batch equilibrium method.

1. Preparation:

-

Select at least five different soil types with varying organic carbon content, pH, and texture.

-

Air-dry and sieve the soils (<2 mm).

-

Prepare a stock solution of this compound (radiolabeled or non-labeled) in a suitable solvent.

-

Prepare a 0.01 M CaCl₂ solution to serve as the aqueous background matrix.

2. Adsorption Phase:

-

Add a known mass of soil to centrifuge tubes.

-

Add a known volume of the CaCl₂ solution containing the this compound test substance at a specific concentration.

-

Seal the tubes and shake them in the dark at a constant temperature (e.g., 20-25°C) for a predetermined equilibration period (typically 24-48 hours).

-

Include control samples without soil to check for adsorption to the vessel walls.

3. Analysis:

-

After equilibration, centrifuge the samples to separate the soil from the aqueous phase.

-

Analyze the concentration of this compound remaining in the supernatant using an appropriate analytical technique (e.g., GC-ECD, LC-MS/MS, or liquid scintillation counting for radiolabeled compounds).

-

Calculate the amount of adsorbed substance by subtracting the amount in the solution from the initial amount.

4. Desorption Phase (Optional):

-

Remove a known amount of the supernatant from the adsorption phase.

-

Replace it with an equal volume of fresh CaCl₂ solution (without the test substance).

-

Resuspend the soil and shake for the same equilibration period.

-

Analyze the concentration of this compound in the supernatant to determine the amount desorbed.

Protocol for Aerobic Transformation in Soil (based on OECD Guideline 307)

This protocol is designed to determine the rate of aerobic biodegradation of this compound in soil.

1. Test System Preparation:

-

Select two different soil types (e.g., sandy loam). The soil should be fresh and have a known microbial activity.

-

Adjust the soil moisture to 40-60% of its maximum water holding capacity.

-

Acclimate the soil by pre-incubating it in the dark at a constant temperature (e.g., 20°C) for about a week.

2. Application of Test Substance:

-

Apply ¹⁴C-labeled or non-labeled this compound to the soil samples at a concentration relevant to its expected environmental exposure.

-

Thoroughly mix to ensure uniform distribution.

-

Prepare replicate samples for each sampling time point.

-

Prepare sterilized soil controls (e.g., by autoclaving or gamma irradiation) to assess abiotic degradation.

3. Incubation:

-

Place the treated soil samples into biometer flasks or a flow-through system.

-

Incubate in the dark at a constant temperature (e.g., 20°C) for up to 120 days.

-

Continuously supply a stream of CO₂-free, humidified air to maintain aerobic conditions.

-

Trap evolved ¹⁴CO₂ (if using radiolabeled material) in an alkaline solution (e.g., NaOH or KOH).

4. Sampling and Analysis:

-

At specified time intervals, sacrifice replicate flasks.

-

Extract the soil samples with appropriate solvents (e.g., hexane, acetone) to recover the parent compound and transformation products.

-

Analyze the extracts using techniques like HPLC or GC to quantify the parent compound and identify major metabolites.

-

Quantify the trapped ¹⁴CO₂ using liquid scintillation counting to determine the extent of mineralization.

-

Analyze the soil for non-extractable (bound) residues.

5. Data Analysis:

-

Calculate the dissipation half-life (DT50) of this compound in the soil.

-

Construct a mass balance to account for the parent compound, metabolites, mineralized CO₂, and bound residues.

References

An In-Depth Technical Guide to the Known Toxicological Effects of 2-Chlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobiphenyl (2-CB), also known as PCB-1, is a monochlorinated biphenyl (B1667301) that belongs to the larger family of polychlorinated biphenyls (PCBs). Although the production of PCBs has been banned in many countries due to their persistence in the environment and adverse health effects, they continue to be a subject of toxicological research due to their ongoing presence and potential for human exposure. This technical guide provides a comprehensive overview of the known toxicological effects of this compound, with a focus on its metabolism, mechanisms of action, and specific toxicological endpoints. The information is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound.

Quantitative Toxicological Data

A summary of the available quantitative toxicity data for this compound is presented in the tables below. These values provide a comparative measure of its acute toxicity across different species and routes of exposure.

| Acute Toxicity Data for this compound | |

| Parameter | Value |

| Oral LD50 (Rat) | 1010 mg/kg[1] |

| 4470 mg/kg[1] | |

| Intraperitoneal LD50 (Mouse) | 880 mg/kg[1] |

LD50 (Lethal Dose, 50%) is the dose required to kill 50% of the tested population.

Metabolism and Metabolic Pathways

The metabolism of this compound, like other PCBs, primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system. The main objective of this metabolic process is to increase the water solubility of the lipophilic 2-CB, thereby facilitating its excretion from the body.

The primary metabolic pathway involves hydroxylation, where a hydroxyl (-OH) group is added to the biphenyl structure. This reaction is catalyzed by various CYP isoforms. For monochlorobiphenyls, hydroxylation is a key step.[2] Studies have shown that this compound is metabolized by both control and induced cytochrome P-450.[1] The resulting hydroxylated metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to form more polar and readily excretable compounds. Recent research has also identified the formation of dechlorinated metabolites of 3-chlorobiphenyl (B164846) (a positional isomer of 2-CB) in human-relevant cell lines, suggesting that dechlorination may also be a metabolic pathway for monochlorinated biphenyls.[3]

The specific CYP enzymes involved in the metabolism of PCBs can vary. For some chiral PCBs, human CYP2A6 and CYP2B6 have been shown to play a significant role in their oxidation to hydroxylated metabolites.[4]

Mechanisms of Toxicological Action

This compound exerts its toxic effects through multiple mechanisms, primarily by disrupting intracellular signaling pathways and cellular homeostasis. The key mechanisms identified are endocrine disruption and neurotoxicity.

Endocrine Disruption

Certain PCBs, particularly dioxin-like congeners, are known to be potent endocrine disruptors. They can interfere with the synthesis, transport, and metabolism of steroid and thyroid hormones. A primary mechanism for the endocrine-disrupting effects of some PCBs is their ability to bind to and activate the aryl hydrocarbon receptor (AhR).[5] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs). This binding alters the transcription of target genes, including those involved in hormone metabolism.[6] While this compound is not a classic dioxin-like PCB due to its ortho-chlorine substitution, some studies suggest that even non-dioxin-like PCBs can exhibit endocrine-disrupting activities.

Neurotoxicity

PCBs, including ortho-substituted congeners like this compound, are recognized as developmental neurotoxicants.[7] One of the key mechanisms underlying their neurotoxicity is the disruption of intracellular calcium (Ca2+) homeostasis. Ortho-substituted PCBs have been shown to interact directly with ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic reticulum.[1][8] This interaction can lead to an uncontrolled release of Ca2+ from intracellular stores, disrupting normal neuronal signaling and function. The sustained elevation of intracellular Ca2+ can trigger a cascade of detrimental events, including excitotoxicity, mitochondrial dysfunction, and apoptosis, ultimately leading to neuronal cell death.

Key Toxicological Effects

Acute Toxicity

Acute exposure to this compound can lead to a range of adverse effects. The oral LD50 in rats has been reported to be 1010 mg/kg, indicating moderate acute toxicity.[1]

Immunotoxicity

PCBs are known to have immunotoxic effects. While specific studies on this compound are limited, studies on PCB mixtures have demonstrated their ability to suppress the immune response. For instance, some PCB mixtures have been shown to antagonize the immunotoxicity induced by 2,3,7,8-tetrachlorodibenzodioxin (TCDD) in mice.[1]

Reproductive and Developmental Toxicity

PCBs are well-documented reproductive and developmental toxicants.[9] Exposure during critical developmental windows can lead to adverse outcomes. Studies on commercial PCB mixtures have identified Lowest-Observed-Adverse-Effect Levels (LOAELs) for developmental delays in growth and behavioral function in rodents.[9] For example, Aroclor mixtures containing congeners similar to 2-CB have been shown to reduce hatchability and cause embryonic abnormalities in chickens at a dietary level of 20 mg/kg.[1]

Experimental Protocols

The toxicological evaluation of this compound relies on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and reliability of the data generated.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute oral toxicity of a substance is typically determined using a fixed-dose procedure.

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Feeding: Animals are housed in controlled conditions with a 12-hour light/dark cycle and have access to standard laboratory diet and drinking water.

-

Dosing: A single oral dose of this compound is administered by gavage. The study often starts with a dose expected to produce some signs of toxicity. Subsequent dosing is adjusted based on the observed effects.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Developmental Neurotoxicity Assessment (Example using Zebrafish Model)

The zebrafish model is increasingly used for developmental neurotoxicity screening due to its rapid development and transparent embryos.

-

Test Organism: Zebrafish (Danio rerio) embryos.

-

Exposure: Embryos are exposed to various concentrations of this compound in the rearing medium from early developmental stages.

-

Endpoints: A range of endpoints are assessed, including:

-

Morphological Abnormalities: Evaluation for any structural defects during development.

-

Behavioral Assays: Locomotor activity is often assessed in response to light-dark transitions.[10]

-

Neurochemical Analysis: Measurement of neurotransmitter levels or the expression of specific neuronal markers.

-

-

Data Analysis: The data is analyzed to determine the concentrations at which adverse effects on neurodevelopment and behavior occur.

Conclusion

This compound exhibits a range of toxicological effects, primarily mediated through its metabolism to reactive intermediates and its ability to disrupt critical intracellular signaling pathways. Its potential for endocrine disruption and neurotoxicity are of particular concern. This technical guide provides a foundational understanding of the toxicology of this compound, which is essential for risk assessment and for guiding future research in the fields of toxicology and drug development. Further investigation into the specific NOAEL and LOAEL values for various endpoints and a more detailed elucidation of its signaling pathways will provide a more complete toxicological profile of this persistent environmental contaminant.

References

- 1. Metabolism of monochlorobiphenyls by hepatic microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Aryl Hydrocarbon Receptor Activation Disrupts Endocrine Control of klf" by David Han [digital.kenyon.edu]

- 3. repeat-dose toxicity study: Topics by Science.gov [science.gov]

- 4. HUMAN CYP2A6, CYP2B6 AND CYP2E1 ATROPSELECTIVELY METABOLIZE POLYCHLORINATED BIPHENYLS TO HYDROXYLATED METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developmental neurotoxicity of four ortho-substituted polychlorinated biphenyls in the neonatal mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular calcium release channels: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. Zebrafish Models for Developmental Neurotoxicity Studies | ZeClinics [zeclinics.com]

A Technical Guide to the Historical Industrial Applications of 2-Chlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical industrial applications, physicochemical properties, and manufacturing processes related to 2-Chlorobiphenyl (2-CB). Designated as PCB-1 in the polychlorinated biphenyl (B1667301) (PCB) nomenclature, 2-CB was a foundational congener in the production of commercial PCB mixtures, most notably the Aroclor series manufactured by Monsanto. Its unique properties contributed to the widespread use of these mixtures in various industrial sectors from the early 20th century until their ban due to environmental and health concerns.

Physicochemical and Industrial Properties of this compound

This compound is a monochlorinated biphenyl that served as a critical precursor in the synthesis of more complex PCB mixtures.[1] Its fundamental properties, along with those of the resulting mixtures, made it highly valuable for a range of industrial applications. The exceptional thermal stability, electrical insulating properties, and chemical inertness of PCB mixtures were key drivers of their extensive use.[1]

Below is a summary of the key physicochemical properties of this compound:

| Property | Value |

| Synonyms | PCB-1, o-Chlorobiphenyl |

| CAS Number | 2051-60-7 |

| Molecular Formula | C₁₂H₉Cl |

| Molecular Weight | 188.65 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | ~10 °C |

| Boiling Point | ~274 °C |

| Density | ~1.14 g/cm³ |

| Water Solubility | Sparingly soluble |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and other organic solvents |

Historical Industrial Applications

The industrial utility of this compound was primarily through its inclusion in complex PCB mixtures like the Aroclor series. These mixtures were engineered for their resistance to acids, alkalis, and ultraviolet light, as well as their moisture and gas proofness, and durability.[1] The applications of these mixtures, particularly the lower-chlorinated versions which would have a higher proportion of congeners like 2-CB, were extensive.

Key Industrial Applications of Low-Chlorinated PCB Mixtures:

-

Dielectric Fluids: Used in electrical transformers and capacitors due to their excellent electrical insulating properties and thermal stability.[1][2][3][4]

-

Heat Transfer Fluids: Employed in heat exchangers and hydraulic systems for their high boiling points and stability at high temperatures.[5]

-

Plasticizers: Incorporated into paints, adhesives, sealants, and plastics to increase their flexibility and durability.[1][4][6]

-

Carbonless Copy Paper: Utilized in the production of carbonless copy paper.[1][4][6]

-

Lubricants: Used as lubricating fluids in various industrial machinery.[5]

Presence of this compound in Commercial Aroclor Mixtures

This compound (PCB-1) was a significant component of the lower-chlorinated Aroclor mixtures. The manufacturing process of Aroclors involved the direct chlorination of biphenyl, leading to a mixture of different PCB congeners.[7] The degree of chlorination was controlled to produce different Aroclor grades, with the lower numbers indicating a lower chlorine content by weight. For instance, Aroclor 1221 contains approximately 21% chlorine by weight.[8]

The following table summarizes the approximate weight percentage of this compound (PCB-1) in various Aroclor mixtures, demonstrating its prevalence in the less chlorinated formulations.

| Aroclor Mixture | Average Chlorine Content (%) | Approximate Weight % of this compound (PCB-1) |

| Aroclor 1221 | 21 | 11.5 |

| Aroclor 1232 | 32 | 4.8 |

| Aroclor 1016 | 41 | 1.84 |

| Aroclor 1242 | 42 | 1.1 |

| Aroclor 1248 | 48 | 0.1 |

| Aroclor 1254 | 54 | < 0.05 |

| Aroclor 1260 | 60 | < 0.05 |

Data compiled from congener-specific analyses of Aroclor mixtures.

Historical Manufacturing Process and Experimental Protocols

Industrial Manufacturing of Aroclor Mixtures

The historical production of Aroclor mixtures, which contained this compound, was achieved through the direct chlorination of biphenyl. This process was not designed to produce a single congener but rather a mixture with a specific average chlorine content.

Key Steps in the Aroclor Manufacturing Process:

-

Chlorination: Molten biphenyl was reacted with anhydrous chlorine gas in the presence of a catalyst, typically iron filings or ferric chloride. The extent of chlorination was controlled by the reaction time and temperature.

-

Neutralization: After the desired degree of chlorination was achieved, the crude PCB mixture was treated with an alkali, such as lime, to neutralize any residual hydrochloric acid, a byproduct of the reaction.

-

Purification: The neutralized mixture was then purified, often through vacuum distillation, to remove impurities and unreacted starting materials.

Below is a diagram illustrating the general workflow of the historical industrial production of Aroclor mixtures.

Experimental Protocol: Analysis of this compound in Industrial Samples

The following is a representative experimental protocol for the quantitative analysis of this compound in historical industrial samples, such as dielectric fluids or plasticizers. This protocol is based on modern analytical techniques relevant to the target audience.

Objective: To quantify the concentration of this compound (PCB-1) in an industrial sample using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms)

-

Hexane (B92381) (pesticide residue grade)

-

This compound analytical standard

-

Internal standard (e.g., PCB-209)

-

Sample vials, syringes, and volumetric flasks

-

Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

Procedure:

-

Sample Preparation: a. Accurately weigh a known amount of the industrial sample into a volumetric flask. b. Dilute the sample with hexane to a known volume to bring the expected concentration of 2-CB into the calibration range. c. If the sample matrix is complex, perform a cleanup step using SPE to remove interfering compounds.

-

Calibration: a. Prepare a series of calibration standards of this compound in hexane at different concentrations. b. Add a constant known amount of the internal standard to each calibration standard and the sample. c. Analyze the calibration standards by GC-MS to generate a calibration curve.

-

GC-MS Analysis: a. Inject a known volume of the prepared sample into the GC-MS. b. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the this compound and the internal standard based on their specific mass-to-charge ratios.

-

Quantification: a. Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the analytical standard. b. Calculate the concentration of this compound in the sample using the calibration curve and the response of the internal standard.

Below is a diagram illustrating the experimental workflow for the analysis of this compound.

Logical Relationship of this compound in PCB Production

This compound can be considered a primary product of the initial chlorination of biphenyl and a building block for the more highly chlorinated congeners found in commercial PCB mixtures. The following diagram illustrates this logical relationship.

References

- 1. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 2. Historical reconstruction of polychlorinated biphenyl (PCB) exposures for workers in a capacitor manufacturing plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The History of Polychlorinated Biphenyls (PCBs) in the United States - Environmental Protection Services [epsonline.com]

- 4. triumvirate.com [triumvirate.com]

- 5. Polychlorinated Biphenyls (PCBs) and Their Impacts on Human Health: A Review [pubs.sciepub.com]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. oto-env.com [oto-env.com]

2-Chlorobiphenyl in Aroclor Mixtures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-Chlorobiphenyl (PCB-1) as a constituent of commercial polychlorinated biphenyl (B1667301) (PCB) mixtures known as Aroclors. This document summarizes quantitative data, details relevant experimental protocols for detection and quantification, and explores the known signaling pathways disrupted by this specific congener.

Introduction

Polychlorinated biphenyls (PCBs) are a class of 209 individual chlorinated aromatic hydrocarbons, referred to as congeners, which were manufactured and sold in complex mixtures under various trade names, most notably Aroclor (B1172101) in North America. The composition of these mixtures varied, with the degree of chlorination being a key distinguishing factor, often indicated in the Aroclor numbering system (e.g., Aroclor 1242 contains 42% chlorine by weight).[1] this compound (PCB-1) is a monochlorinated congener and a component of several lower-chlorinated Aroclor mixtures.[2][3] Understanding the concentration and toxicological profile of individual congeners like this compound is crucial for assessing the environmental and human health risks associated with PCB exposure.

Data Presentation: this compound in Aroclor Mixtures

The concentration of this compound (PCB-1) varies significantly across different Aroclor formulations. The following table summarizes the weight percent (wt%) of this compound in several common Aroclor mixtures, based on comprehensive congener-specific analysis.

| Aroclor Mixture | This compound (PCB-1) Weight % |

| Aroclor 1221 | 1.16 |

| Aroclor 1016 | 0.52 |

| Aroclor 1232 | 0.28 |

| Aroclor 1242 | 0.54 |

| Aroclor 1248 | 0.05 |

| Aroclor 1254 | 0.02 |

| Aroclor 1260 | 0.02 |

| Aroclor 1262 | <0.005 |

| Aroclor 1268 | Not Detected |

Data compiled from Frame, G.M., et al. (1996). Complete PCB congener distributions for 17 Aroclor mixtures determined by 3 HRGC systems optimized for comprehensive, quantitative, congener-specific analysis. Journal of High Resolution Chromatography, 19(12), 657-668.[1][4][5][6][7][8]

Experimental Protocols

The analysis of this compound and other PCB congeners in environmental and biological matrices typically involves extraction, cleanup, and instrumental analysis. The following are detailed methodologies based on standard U.S. Environmental Protection Agency (EPA) methods.

EPA Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography

This method is suitable for the determination of PCBs as Aroclors or as individual congeners in extracts from solid, tissue, and aqueous matrices.[3][9][10]

1. Sample Extraction:

-

Aqueous Samples: Samples are extracted using separatory funnel liquid-liquid extraction (Method 3510C) or solid-phase extraction (Method 3535A) with a suitable solvent like methylene (B1212753) chloride or hexane.

-

Solid and Tissue Samples: Soxhlet extraction (Method 3540C) or pressurized fluid extraction (Method 3545A) are commonly employed using a solvent mixture such as hexane/acetone or methylene chloride/acetone.

2. Extract Cleanup:

-

To remove interfering compounds, extracts undergo cleanup procedures. A common method is sulfur removal with copper or mercury.

-

For removing organic interferences, adsorption column chromatography is used, often with silica (B1680970) gel (Method 3630C) or Florisil (Method 3620C).

3. Instrumental Analysis:

-

Gas Chromatography (GC): The cleaned extract is analyzed using a gas chromatograph equipped with a capillary column and an electron capture detector (ECD), which is highly sensitive to halogenated compounds. A dual-column system is often used for confirmation.

-

Quantification: Identification of this compound is based on its retention time compared to a known standard. Quantification is performed by comparing the peak area or height to a calibration curve.

EPA Method 1668A: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS

This high-resolution method is used for the determination of all 209 PCB congeners, including this compound, at very low concentrations.[2][11]

1. Sample Extraction:

-

Extraction procedures are similar to Method 8082A, but with more stringent purity requirements for solvents and materials to avoid contamination. Isotope-labeled surrogate standards are added to the sample before extraction to monitor method performance.

2. Extract Cleanup:

-

A multi-step cleanup is typically required to remove interferences that could affect the high-resolution mass spectrometer. This may include acid/base partitioning, and column chromatography on silica gel, alumina, and carbon.

3. Instrumental Analysis:

-

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): The extract is injected into a gas chromatograph coupled to a high-resolution mass spectrometer. The HRMS provides very high selectivity and sensitivity, allowing for the accurate identification and quantification of individual congeners, even in complex matrices.

-

Quantification: Isotope dilution is used for quantification, where the response of the native congener is compared to the response of its corresponding carbon-13 labeled internal standard.

Signaling Pathways and Logical Relationships

This compound, as a lower-chlorinated PCB, is known to interact with several biological signaling pathways. The following diagrams illustrate some of the key mechanisms of its toxicity.

References

- 1. Table 4-5, Polychlorinated Biphenyl Congener Compositions (in Weight Percent)a in Aroclorsb - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oto-env.com [oto-env.com]

- 4. [PDF] Complete PCB congener distributions for 17 Aroclor mixtures determined by 3 HRGC systems optimized for comprehensive, quantitative, congener-specific analysis | Semantic Scholar [semanticscholar.org]

- 5. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 6. researchgate.net [researchgate.net]

- 7. eurofins.com.au [eurofins.com.au]

- 8. Frame, G.M., Cochran, J.W. and Bwadt, S.S. (1996) Complete PCB Congener Distributions for 17 Aroclor Mixtures Determined by 3 HRGC Systems Optimized for Comprehensive, Quantitative, Congener-Specific Analysis. Journal of High Resolution Chromatography, 19, 657-668. - References - Scientific Research Publishing [scirp.org]

- 9. Arochlor 1232 | 11141-16-5 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Differential effects of two lots of aroclor 1254: congener-specific analysis and neurochemical end points - PubMed [pubmed.ncbi.nlm.nih.gov]

Biodegradation of 2-Chlorobiphenyl by Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial biodegradation pathways of 2-chlorobiphenyl (2-CB), a persistent environmental pollutant. The document details the aerobic and anaerobic degradation mechanisms, key enzymes involved, and metabolic intermediates. It also presents quantitative data on degradation rates and detailed experimental protocols for studying the biodegradation of this compound.

Aerobic Biodegradation Pathway

The aerobic breakdown of this compound is primarily carried out by bacteria possessing the biphenyl (B1667301) catabolic (bph) gene cluster. This pathway involves a series of enzymatic reactions that ultimately lead to the cleavage of the biphenyl rings. The key enzymes and steps are outlined below.

The degradation is initiated by a multi-component enzyme system, biphenyl-2,3-dioxygenase (BphA) , which incorporates both atoms of molecular oxygen into the unchlorinated ring of 2-CB. This results in the formation of a chlorinated cis-2,3-dihydro-2,3-dihydroxybiphenyl derivative. This is followed by dehydrogenation by cis-2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenase (BphB) to yield a dihydroxylated intermediate. The aromatic ring of this intermediate is then cleaved by 2,3-dihydroxybiphenyl-1,2-dioxygenase (BphC) , a ring-cleavage dioxygenase, leading to the formation of a meta-cleavage product. Subsequent hydrolysis by 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) yields chlorobenzoic acid and a five-carbon aliphatic acid, which can then enter central metabolic pathways.[1]

Anaerobic Biodegradation Pathway

Under anaerobic conditions, the primary mechanism for the biodegradation of chlorinated biphenyls is reductive dechlorination.[2][3] This process involves the sequential removal of chlorine atoms from the biphenyl structure, with the chlorinated compound acting as an electron acceptor.[4][5] In the case of this compound, anaerobic microorganisms mediate the removal of the chlorine atom to produce biphenyl. This process is often the initial step in the complete degradation of more highly chlorinated biphenyls, as the resulting less-chlorinated or unchlorinated biphenyls are more susceptible to aerobic degradation.[2]

Quantitative Biodegradation Data

The efficiency of microbial degradation of this compound can be influenced by various factors, including the microbial species, environmental conditions, and the presence of co-substrates. The following tables summarize available quantitative data on the degradation of this compound by different microorganisms.

| Microorganism/Consortium | Condition | Initial Concentration | Degradation Rate/Extent | Reference |

| Pseudomonas sp. KM-04 | Soil slurry, 10 days | Not specified | 82.3% reduction | [6] |

| Pseudomonas sp. KM-04 | Composting, 15 days | Not specified | 68.7% reduction | [6] |

| Pseudomonas spp. consortium (GSa and GSb) | Liquid culture | Not specified | 90% degradation of 2,4-dichlorobiphenyl | [7] |

| Bacterial Association PN2-B | Liquid culture | 94.5 mg/L (mono-chlorobiphenyls) | 100% degradation | [8] |

Table 1: Degradation of this compound by Various Microorganisms.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Biphenyl Dioxygenase (BPDO) from Comamonas testosteroni B-356 | Biphenyl | - | - | (1.2 ± 0.1) x 106 | [9] |

| Biphenyl Dioxygenase (BPDO) from Comamonas testosteroni B-356 | 2,2'-Dichlorobiphenyl | - | - | Lower than 3,3'-dichlorobiphenyl | [9] |

Table 2: Kinetic Parameters of Biphenyl Dioxygenase for Chlorinated Biphenyls.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biodegradation.

Preparation of Microbial Inoculum

A robust microbial inoculum is crucial for successful biodegradation studies. The following protocol is a general guideline for preparing a bacterial consortium from a contaminated site.

Detailed Steps:

-

Sample Collection: Collect soil or sediment from a site with a history of polychlorinated biphenyl (PCB) contamination.

-

Enrichment Culture: In a sterile flask, prepare a slurry by mixing 10 g of the collected sample with 100 mL of a sterile mineral salt medium.[10][11] Add this compound (e.g., 100 mg/L) as the sole carbon source to enrich for degrading microorganisms.

-

Incubation: Incubate the enrichment culture under conditions that mimic the desired degradation environment (e.g., 30°C with shaking for aerobic conditions, or in an anaerobic chamber for anaerobic conditions).

-

Isolation: After a period of incubation (e.g., 7-14 days), serially dilute the culture and plate onto solid mineral salt medium containing this compound.

-

Purification: Isolate distinct colonies and repeatedly streak onto fresh plates to ensure purity.

-

Inoculum Preparation: Grow pure cultures of the isolated strains in liquid mineral salt medium with this compound. For consortium studies, combine equal volumes of the individual cultures.[12]

Liquid Culture Biodegradation Assay

This protocol outlines a typical batch experiment to assess the biodegradation of this compound in a liquid medium.

Materials:

-

Sterile Erlenmeyer flasks

-

This compound stock solution (in a suitable solvent like acetone)

-

Microbial inoculum

-

Incubator shaker

Procedure:

-

Media Preparation: Prepare the desired volume of MSM and dispense into Erlenmeyer flasks. A typical composition per liter of deionized water is: K2HPO4 (1.5 g), KH2PO4 (0.5 g), NH4NO3 (1.0 g), MgSO4·7H2O (0.2 g), and a trace element solution.[15]

-

Substrate Addition: Add this compound from a concentrated stock solution to achieve the desired final concentration (e.g., 50 mg/L). Include a solvent control flask with only the solvent added.

-

Inoculation: Inoculate the flasks with the prepared microbial culture (e.g., 5% v/v).[12] Include an uninoculated control to monitor for abiotic degradation.

-

Incubation: Incubate the flasks on a rotary shaker (e.g., 150 rpm) at a constant temperature (e.g., 30°C).

-

Sampling: At regular time intervals, withdraw samples for analysis.

-

Analysis: Extract the remaining this compound and its metabolites from the samples using an organic solvent (e.g., hexane (B92381) or ethyl acetate). Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS).[7][16]